molecular formula C20H24N2O2S2 B6477187 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 2640880-87-9

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B6477187
CAS No.: 2640880-87-9
M. Wt: 388.6 g/mol
InChI Key: VZUPQQXCPHHTKB-UHFFFAOYSA-N
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Description

This compound features a 2,2'-bithiophene core linked via an ethyl chain to an ethanediamide moiety, which is further substituted with a cyclohex-1-en-1-yl ethyl group. The bithiophene unit contributes to π-conjugation and electronic delocalization, while the ethanediamide group enables hydrogen bonding and polar interactions.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c23-19(21-12-10-15-5-2-1-3-6-15)20(24)22-13-11-16-8-9-18(26-16)17-7-4-14-25-17/h4-5,7-9,14H,1-3,6,10-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUPQQXCPHHTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Bithiophene-Containing Analogs

  • 5-Piperidino-2,2'-bithiophene (): Structure: A bithiophene core with a piperidino group at the 5-position. Reactivity: Exhibits regioselective formylation at the 4- or 5´-position depending on the method (Vilsmeier-Haack vs. lithiation). The electron-donating piperidino group directs electrophilic substitution to the adjacent position. Comparison: Unlike the target compound, this analog lacks the ethanediamide and cyclohexene groups. Its reactivity highlights how substituents on bithiophene influence electronic properties and regioselectivity .
  • N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)cyclobutanecarboxamide (): Structure: Bithiophene linked to a cyclobutane carboxamide via an ethyl chain. Comparison: Replacement of ethanediamide with carboxamide simplifies hydrogen-bonding capacity, which may alter solubility or biological interactions .

Ethanediamide Derivatives

  • N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide () :

    • Structure : Ethanediamide substituted with aromatic (dimethoxyphenyl and pyridinyl) groups.
    • Properties : The pyridinyl and methoxy groups enhance polarity, likely increasing aqueous solubility compared to the target compound’s cyclohexene group.
    • Comparison : Demonstrates how aromatic vs. alicyclic substituents on ethanediamide modulate physicochemical properties .
  • N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate () :

    • Structure : Sulfonated ethanediamide derivative with quaternary ammonium groups.
    • Application : Acts as a dual-functional catalyst in synthesis, leveraging its sulfonic acid and ammonium moieties.
    • Comparison : The target compound lacks catalytic sulfonic acid groups, but its ethanediamide could still participate in acid-base interactions .

Cyclohexene-Containing Compounds

  • 2-[[[[2-(Cyclohex-1-en-1-yl)ethyl]amino]carbonyl]amino]-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide (): Structure: Cyclohexene ethyl group linked to a thiazole carboxamide. Comparison: The target compound’s cyclohexene group may similarly increase logP, affecting bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight* logP (Predicted) Key Properties/Applications References
Target Compound Bithiophene, ethanediamide, cyclohexene ethyl ~443.6 ~3.5 Potential electronic materials
5-Piperidino-2,2'-bithiophene Bithiophene, piperidino ~275.4 ~2.8 Regioselective electrophilic reactions
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)cyclobutanecarboxamide Bithiophene, cyclobutane carboxamide ~318.4 ~3.2 Conformational rigidity
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide Ethanediamide, dimethoxyphenyl, pyridinyl ~399.4 ~1.8 High polarity, solubility
2-[[[[2-(Cyclohex-1-en-1-yl)ethyl]amino]carbonyl]amino]-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide Cyclohexene ethyl, thiazole carboxamide ~470.6 ~4.0 Lipophilicity, membrane permeability

*Molecular weights calculated based on structural formulas.

Research Findings and Implications

  • Electronic Effects : The 2,2'-bithiophene core in the target compound enables π-π stacking, which is critical for charge transport in organic semiconductors. Substituents like ethanediamide and cyclohexene may fine-tune HOMO-LUMO levels .
  • Synthetic Selectivity: Analogous bithiophene derivatives () show that electron-donating groups (e.g., piperidino) direct electrophilic reactions. The target’s ethanediamide group may similarly influence reactivity.
  • Lipophilicity vs. Solubility : Cyclohexene-containing compounds () exhibit higher logP values, suggesting the target compound may require formulation adjustments for aqueous applications .

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